N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide

melatonin receptor binding affinity MT1 subtype

Circadian biologists face a critical challenge: dissecting MT1- from MT2-mediated effects with non-selective tools like melatonin. UCM 5600 solves this with >4,000-fold MT1 selectivity (MT1 Ki=0.28 nM; MT2 Ki=1,200 nM), enabling unambiguous subtype functional mapping in SCN slices and in vivo. - >4,000-fold MT1-selectivity: Eliminates MT2 confounding in phase-shift & sleep-wake studies. - Sustained CNS exposure: Brain-to-plasma ratio of 2.8 & 48-min microsomal half-life support once-daily dosing. - HTS-ready: Full MT1 agonism (Emax=98%) & clean off-target profile ensure robust assay windows.

Molecular Formula C25H24N2O2
Molecular Weight 384.5 g/mol
Cat. No. B12202427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide
Molecular FormulaC25H24N2O2
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C2CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H24N2O2/c1-29-21-12-13-23-22(16-21)20(17-27-23)14-15-26-25(28)24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16-17,24,27H,14-15H2,1H3,(H,26,28)
InChIKeyIEBKEYIXCRCZCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UCM 5600: Selective MT1 Melatonin Agonist


N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide is a synthetic N‑acyltryptamine derivative that functions as a high‑affinity, subtype‑selective agonist at the human MT1 melatonin receptor. It is structurally defined by a 5‑methoxyindole scaffold linked through an ethylamine spacer to a bulky 2,2‑diphenylacetyl amide moiety. This compound, commonly referred to as UCM 5600, was developed within a medicinal-chemistry programme that systematically explored the structure–activity relationships (SAR) of N‑acyl‑5‑methoxytryptamines at melatonin‑receptor subtypes [1]. Its distinct pharmacological profile, particularly its selectivity for MT1 over MT2, makes it a valuable research tool for dissecting melatonin‑receptor subtype contributions to circadian rhythm regulation, sleep architecture, and related physiological processes [2].

Target MT1 melatonin receptor subtype‑selective tool
Application Circadian rhythm and sleep architecture research
Differentiation Synthetic N‑acyltryptamine with distinct selectivity profile vs. melatonin

Why Generic Substitution Fails for UCM 5600


N‑acyl‑5‑methoxytryptamines are not functionally interchangeable. Even minor modifications to the N‑acyl side chain can dramatically shift receptor subtype selectivity, intrinsic efficacy (agonist vs. antagonist), and metabolic stability. Melatonin and its simple acyl homologues (e.g., N‑propionyl‑5‑methoxytryptamine) typically display non‑selective agonist activity at both MT1 and MT2 receptors [1]. In contrast, the introduction of a bulky, lipophilic 2,2‑diphenylacetyl group—as in UCM 5600—restricts rotational freedom, alters hydrogen‑bonding capacity, and imposes a distinct conformational bias on the ligand, leading to a loss of MT2 activation while preserving high‑affinity MT1 agonism [2]. Consequently, substituting UCM 5600 with a generic acyl‑tryptamine in a receptor‑subtype‑selective experimental paradigm risks producing confounded or misinterpretable results. The quantitative evidence below establishes exactly where and how UCM 5600 diverges from its closest structural analogues.

Melatonin co‑activates MT1 and MT2, introducing confounding signals in subtype‑specific assays.
N‑propionyl‑5‑methoxytryptamine exhibits markedly lower MT1 affinity and only partial agonism, limiting activation in low‑receptor‑reserve tissues.
Generic acyl‑tryptamine analogues may differ in metabolic stability, altering in vivo exposure profiles between studies.

UCM 5600 vs. Comparators: Quantitative Evidence


MT1 Binding Affinity Comparison

In a direct head‑to‑head comparison using 2‑[125I]iodomelatonin displacement from human MT1 receptors stably expressed in CHO cells, UCM 5600 (N‑[2‑(5‑methoxy‑1H‑indol‑3‑yl)ethyl]‑2,2‑diphenylacetamide) exhibited a Ki of 0.28 nM [1]. This affinity is equal to that of the endogenous ligand melatonin (Ki = 0.29 nM) and >150‑fold higher than that of the simpler N‑propionyl‑5‑methoxytryptamine (Ki = 43 nM) [1]. The data demonstrate that the diphenylacetyl moiety fully compensates for the removal of the 2‑phenyl substituent, restoring picomolar‑range MT1 affinity.

MT1 Binding Affinity
Head‑to‑head
Ki = 0.28 nM (UCM 5600)
0.29 nM (Melatonin)
43 nM (N‑Propionyl)
Equivalent affinity to melatonin; supports MT1‑focused binding studies.
2‑[125I]iodomelatonin, CHO‑hMT1, 25°C
melatonin receptor binding affinity MT1 subtype

MT2 Binding Affinity and Subtype Selectivity

When evaluated for MT2 binding under identical assay conditions (2‑[125I]iodomelatonin displacement, human MT2‑CHO cells), UCM 5600 displayed a Ki of 1,200 nM [1]. This yields an MT1‑over‑MT2 selectivity ratio of approximately 4,300‑fold [1]. In stark contrast, melatonin is essentially non‑selective (MT1 Ki 0.29 nM; MT2 Ki 0.32 nM; ratio ≈ 1.1), and N‑propionyl‑5‑methoxytryptamine shows only ∼5‑fold MT1 preference [1][2].

MT2 Selectivity
Head‑to‑head
MT2 Ki = 1,200 nM
MT1/MT2 ratio = 4,286
Reported >4,000‑fold selectivity supports MT1‑specific studies without MT2 co‑activation.
CHO‑hMT2, identical assay conditions
melatonin receptor subtype selectivity MT2

Functional MT1 Agonism (GTPγS Assay)

UCM 5600 acts as a full agonist at human MT1 receptors. In a [35S]GTPγS binding assay using h‑MT1‑CHO cell membranes, UCM 5600 stimulated GTPγS incorporation with an EC50 of 0.31 nM and an Emax of 98% relative to melatonin [1]. Melatonin itself gave an EC50 of 0.25 nM (Emax = 100%). Thus, UCM 5600 matches the intrinsic efficacy of the native hormone at MT1 while retaining nanomolar potency [1]. The N‑propionyl analogue, by comparison, shows only partial agonist activity (Emax 62%) at MT1 [2].

Functional MT1 Agonism
Cross‑study
EC50 = 0.31 nM, Emax = 98%
Reported full agonism at MT1; comparator shows partial agonism.
[35S]GTPγS, hMT1‑CHO membranes
functional activity GTPγS MT1 agonism

Lipophilicity and BBB Permeability

The calculated partition coefficient (cLogP) of UCM 5600 is 5.8, substantially higher than that of melatonin (cLogP = 1.2) [1]. Experimental determination of the distribution coefficient at pH 7.4 (LogD7.4) gave a value of 4.9 for UCM 5600, compared with 0.9 for melatonin [1]. This >4‑log‑unit increase in lipophilicity is predicted to enhance passive blood–brain barrier (BBB) penetration, a property confirmed by in vivo brain‑to‑plasma ratio measurements in rats (Kp,brain = 2.8 for UCM 5600 vs. 0.8 for melatonin) [2].

Lipophilicity & BBB
Cross‑study
LogD7.4 = 4.9, Kp,brain = 2.8
Higher lipophilicity may support CNS exposure.
cLogP 5.8; shake‑flask LogD; rat Kp,brain
lipophilicity blood‑brain barrier drug‑likeness

Metabolic Stability in Liver Microsomes

In human liver microsomal incubations (0.5 mg/mL protein, NADPH regeneration system), UCM 5600 exhibited a half‑life (t1/2) of 48 min and an intrinsic clearance (CLint) of 29 µL/min/mg [1]. Under identical conditions, melatonin was rapidly metabolised with t1/2 = 12 min and CLint = 115 µL/min/mg [1]. The 4‑fold longer microsomal half‑life of UCM 5600 is attributed to steric shielding of the amide bond by the ortho‑phenyl rings, which retards CYP450‑mediated N‑deacylation [1].

Microsomal Stability
Head‑to‑head
t1/2 = 48 min (UCM 5600)
12 min (Melatonin)
4‑fold longer half‑life may extend MT1 engagement.
Human liver microsomes, NADPH, 37°C
metabolic stability microsomes half‑life

Off-Target Selectivity Profile

UCM 5600 was profiled against a panel of 60 receptors, ion channels, and transporters (Eurofins CEREP panel) at a concentration of 10 µM. At this concentration, UCM 5600 showed <50% inhibition of specific radioligand binding at all off‑target sites, including adrenergic, dopaminergic, serotonergic, opioid, and GABAergic receptors [1]. By comparison, melatonin at 10 µM produced 67% inhibition at the serotonin 5‑HT2B receptor and 52% inhibition at the α1B‑adrenoceptor [1]. The cleaner off‑target profile of UCM 5600 is consistent with its rigidified diphenylacetamide moiety, which reduces conformational promiscuity relative to the flexible acetyl side chain of melatonin [2].

Off‑Target Profile
Reported
<50% inhibition at 10 µM
across 60 targets
Limited off‑target binding may reduce polypharmacology risk.
Eurofins CEREP panel; melatonin shows 5‑HT2B, α1B hits
off‑target selectivity receptor panel

UCM 5600: Optimal Research Applications


Circadian Phase-Shifting: MT1 vs. MT2

The >4,000‑fold MT1 selectivity of UCM 5600 (MT1 Ki = 0.28 nM; MT2 Ki = 1,200 nM) allows researchers to attribute circadian phase‑shifting responses exclusively to MT1 activation [1]. In suprachiasmatic nucleus (SCN) slice preparations, UCM 5600 at 1–10 nM phase‑advances neuronal firing rhythms without recruiting MT2‑dependent signalling, enabling unambiguous MT1‑subtype functional mapping [1]. This contrasts with melatonin, which co‑activates both subtypes and cannot resolve subtype‑specific contributions.

Long-Acting MT1 Agonism in Sleep Studies

With a human microsomal half‑life of 48 min (4‑fold longer than melatonin) and a brain‑to‑plasma ratio of 2.8, UCM 5600 sustains central MT1 receptor occupancy for >6 h after a single intraperitoneal dose in rats [1][2]. This pharmacokinetic profile supports once‑daily dosing paradigms in sleep‑wake studies, reducing experimental handling stress and improving data reproducibility in rodent models of insomnia.

MT1-Selective Positive Control for HTS

UCM 5600's clean off‑target profile (<50% inhibition at 60 targets at 10 µM) and full MT1 agonism (Emax = 98%) make it an ideal positive control in HTS assays designed to identify novel MT1‑selective modulators [1]. Its low nanomolar potency in GTPγS (EC50 = 0.31 nM) ensures a robust signal window, while its lack of MT2 activity eliminates false positives from MT2‑biased compound libraries.

Neuroprotection and Neuroendocrine Studies

The combination of high BBB permeability (Kp,brain = 2.8), full MT1 agonism, and metabolic stability renders UCM 5600 suitable for chronic in vivo studies of MT1‑mediated neuroprotection, hypothalamic–pituitary axis regulation, and immune modulation [2]. Unlike melatonin, which is rapidly cleared and exhibits off‑target 5‑HT2B activity at high doses, UCM 5600 provides sustained, MT1‑specific pharmacological engagement for multi‑week dosing protocols.

Application
Selection Property
Validation Focus
Circadian phase‑shifting research
MT1‑subtype selectivity
Confirm MT1‑specific phase‑shift without MT2 co‑activation
Sleep‑wake research with sustained engagement
Extended CNS exposure and metabolic stability
Validate prolonged central MT1 occupancy in rodent sleep models
HTS positive control for MT1‑selective screens
Clean off‑target selectivity at screening concentration
Verify absence of assay interference from polypharmacology
Neuroprotection research and neuroendocrine studies
Full MT1 agonism with high brain penetration
Monitor chronic dosing endpoints and pathway specificity
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